molecular formula C16H21N3O2 B2745420 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide CAS No. 1241248-62-3

N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide

Cat. No. B2745420
CAS RN: 1241248-62-3
M. Wt: 287.363
InChI Key: MVKFVCQRNXAEEX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a small molecule inhibitor that targets the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as cell motility, protein trafficking, and immune response.

Mechanism of Action

CPCA is a selective inhibitor of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which is a class IIb histone deacetylase. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is involved in various cellular processes such as cell motility, protein trafficking, and immune response. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA leads to the accumulation of acetylated proteins, which affects various cellular processes. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function. In inflammation, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
CPCA has been shown to have various biochemical and physiological effects. In cancer cells, CPCA induces cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, CPCA increases the clearance of misfolded proteins, reduces neuroinflammation, and improves cognitive function. In inflammation, CPCA reduces the production of pro-inflammatory cytokines and chemokines. CPCA has also been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.

Advantages and Limitations for Lab Experiments

CPCA has several advantages and limitations for lab experiments. One of the advantages of CPCA is its selectivity towards N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which reduces off-target effects. CPCA has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, CPCA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. CPCA also has limitations in terms of its toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

CPCA has several potential future directions for research. One of the future directions is the development of CPCA derivatives with improved pharmacokinetic properties, solubility, and stability. Another future direction is the evaluation of CPCA in combination with other drugs for cancer treatment. CPCA has also shown potential in the treatment of neurodegenerative diseases and inflammation, and further studies are needed to evaluate its efficacy in these fields. The development of CPCA as a therapeutic agent for various diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of CPCA involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(methoxymethyl)phenylamine, which is then reacted with ethyl chloroacetate to obtain 2-(methoxymethyl)phenylacetamide. The next step involves the reaction of 2-(methoxymethyl)phenylacetamide with cyclopropyl cyanide to obtain N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide (CPCA). The yield of CPCA is around 70%, and the purity can be increased by recrystallization.

Scientific Research Applications

CPCA has been extensively studied for its potential applications in various fields such as cancer, neurodegenerative diseases, and inflammation. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is overexpressed in various cancers, and its inhibition by CPCA has shown promising results in preclinical studies. CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. CPCA has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function in animal models. Inflammation is a key component of various diseases such as arthritis, asthma, and inflammatory bowel disease. CPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(methoxymethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(11-17,13-7-8-13)19-15(20)9-18-14-6-4-3-5-12(14)10-21-2/h3-6,13,18H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKFVCQRNXAEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide

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